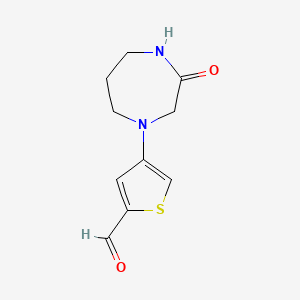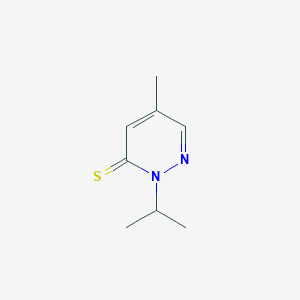![molecular formula C12H16N2 B13194941 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine is a spirocyclic compound that features a unique structure where a cyclopentane ring is fused to an indole moiety
Métodos De Preparación
The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine typically involves the reaction of spiro[cyclopentane-1,3’-indolin]-2’-one with appropriate amine sources under specific conditions. One common method includes the reduction of spiro[cyclopentane-1,3’-indolin]-2’-one using lithium aluminum hydride in tetrahydrofuran (THF) followed by the addition of an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.
Comparación Con Compuestos Similares
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine can be compared with other spirocyclic compounds such as:
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid: This compound features a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one:
The uniqueness of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine lies in its amine functionality, which allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-amine |
InChI |
InChI=1S/C12H16N2/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8,13H2 |
Clave InChI |
PLILTALKMBLOEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CNC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)




![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
